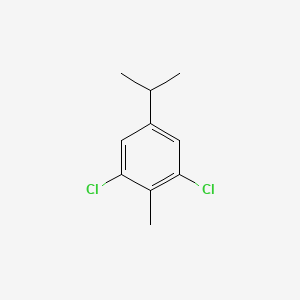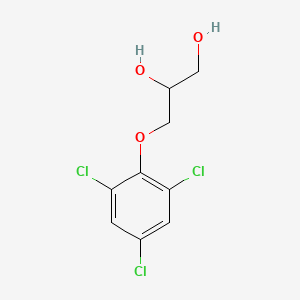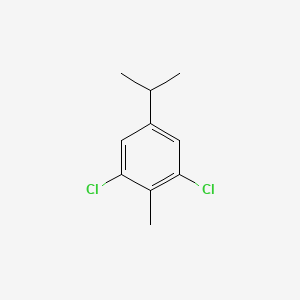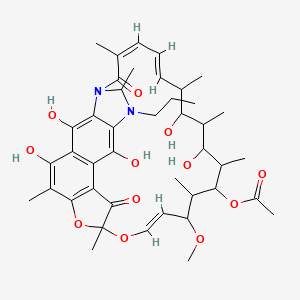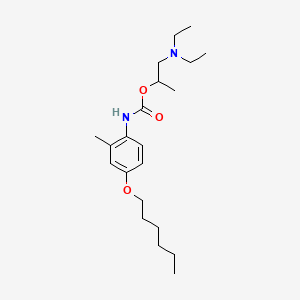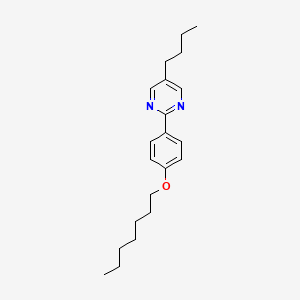
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by a butyl group at the 5-position and a heptyloxy-phenyl group at the 2-position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Heptyloxy-Phenyl Group: The heptyloxy-phenyl group can be attached through a nucleophilic aromatic substitution reaction, where a heptyloxy-phenyl halide reacts with the pyrimidine ring in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
科学研究应用
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
相似化合物的比较
Similar Compounds
- (2R,5S)-5-butyl-2-[4-(heptyloxy)phenyl]cyclohexan-1-one : This compound has a similar heptyloxy-phenyl group but differs in the core structure, which is a cyclohexanone instead of a pyrimidine ring.
- 5-butyl-2-(4-{2-[4-(hexyloxy)phenyl]ethyl}phenyl)pyridine : This compound contains a pyridine ring instead of a pyrimidine ring and has a hexyloxy-phenyl group.
Uniqueness
- The presence of both a butyl group and a heptyloxy-phenyl group on the pyrimidine ring makes 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine unique in its chemical structure and properties. This combination of functional groups can lead to distinct chemical reactivity and potential applications compared to similar compounds.
属性
| 57202-14-9 | |
分子式 |
C21H30N2O |
分子量 |
326.5 g/mol |
IUPAC 名称 |
5-butyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H30N2O/c1-3-5-7-8-9-15-24-20-13-11-19(12-14-20)21-22-16-18(17-23-21)10-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI 键 |
QHENCFGRJREZKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)

